

Gp100 (25-33) peptide structure and function

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Compound of Interest

Compound Name: Gp100 (25-33), human TFA

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An In-Depth Technical Guide to the Gp100 (25-33) Peptide: Structure, Function, and Experimental Applications

Introduction

The Glycoprotein 100 (Gp100), also known as Melanocyte protein PMEL, is a transmembrane glycoprotein extensively expressed in normal melanocytes and melanoma cells.[1][2] Within this protein, the peptide fragment spanning amino acids 25-33 has been identified as a critical epitope for T-cell recognition, playing a pivotal role in the immune response against melanoma. This nonameric peptide is presented by Major Histocompatibility Complex (MHC) class I molecules and serves as a target for cytotoxic T lymphocytes (CTLs).[3][4] This guide provides a comprehensive technical overview of the Gp100 (25-33) peptide, detailing its structure, function, associated quantitative data, and key experimental protocols relevant to researchers in immunology and oncology drug development.

Peptide Structure

The Gp100 (25-33) peptide exists in both human and murine forms, which differ in their amino acid sequences. These differences significantly impact their binding affinity to MHC molecules and subsequent immunogenicity.[5] The human version is often referred to as a "heteroclitic" epitope in mouse models because, despite being a foreign antigen, it elicits a stronger immune response against the murine self-antigen counterpart.[6]

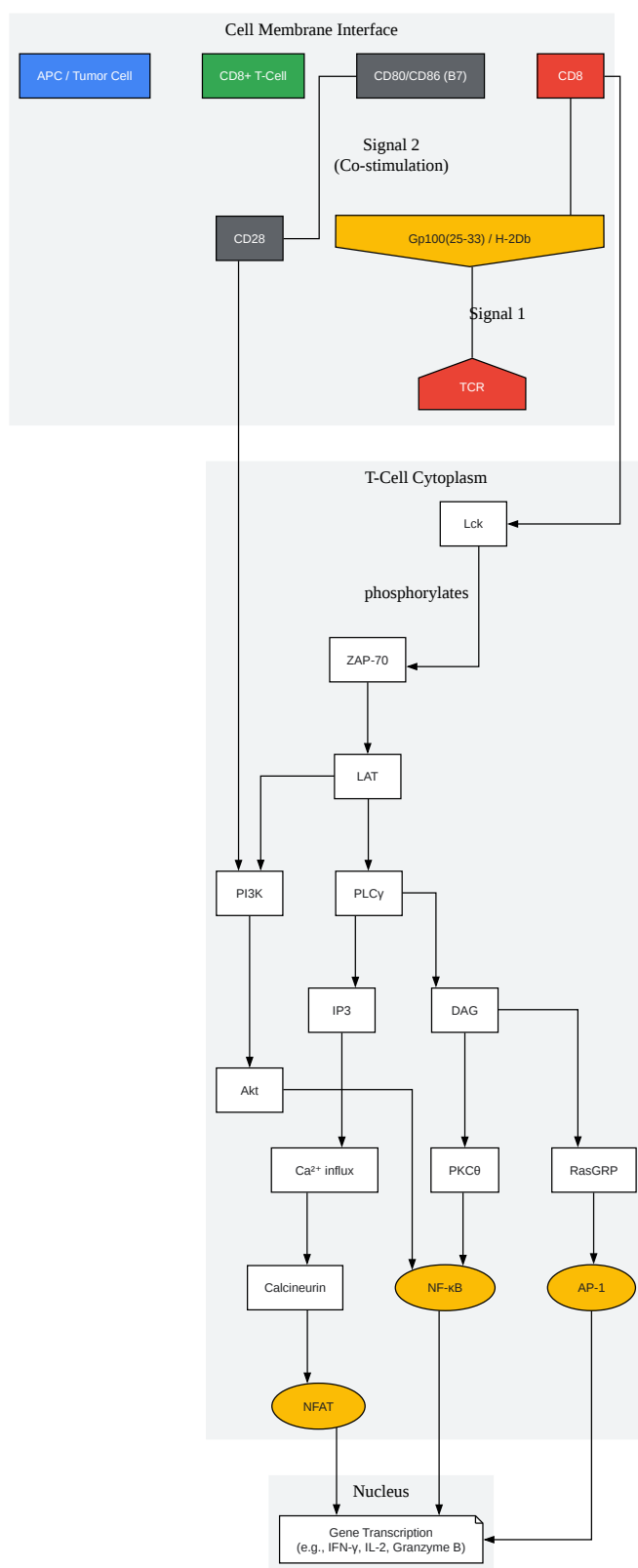
Attribute	Human Gp100 (25-33)	Mouse Gp100 (25-33)
One-Letter Code	KVPRNQDWL	EGSRNQDWL
Three-Letter Code	H-Lys-Val-Pro-Arg-Asn-Gln- Asp-Trp-Leu-OH	H-Glu-Gly-Ser-Arg-Asn-Gln- Asp-Trp-Leu-OH
Molecular Formula	C52H82N16O14	C46H69N15O17
Molecular Weight	1155.31 Da	1104.12 Da
MHC Restriction	H-2Db (in mice)	H-2Db

Core Function: T-Cell Activation

The primary function of the Gp100 (25-33) peptide is to act as an antigenic epitope that triggers a specific immune response. When expressed on the surface of melanoma cells or antigen-presenting cells (APCs) bound to an MHC class I molecule (specifically H-2Db in C57BL/6 mice), it can be recognized by the T-cell receptor (TCR) on CD8+ cytotoxic T lymphocytes.[\[3\]](#)[\[5\]](#) This recognition, coupled with co-stimulatory signals, initiates a signaling cascade within the T-cell, leading to its activation, proliferation, and differentiation into effector cells. These effector T-cells are capable of recognizing and killing melanoma cells that present the same Gp100 peptide, thereby mediating an anti-tumor response.[\[2\]](#)[\[7\]](#)

Signaling Pathway for T-Cell Activation

The binding of the Gp100(25-33)/H-2Db complex to a specific TCR on a CD8+ T-cell initiates a complex intracellular signaling cascade. This process leads to the activation of transcription factors that drive the expression of genes essential for T-cell effector functions, such as cytokine production (e.g., IFN- γ) and cytotoxicity.



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T-Cell activation signaling initiated by Gp100(25-33) peptide recognition.

Quantitative Data

The immunogenicity of Gp100 peptides is strongly correlated with their binding affinity and stability when complexed with MHC class I molecules. The human variant (hgp100) consistently demonstrates a higher affinity for H-2Db compared to the mouse variant (mgp100).

Table 1: Peptide-MHC Binding Affinities

Peptide	Target MHC	Affinity (KD)	Measurement Method
hgp100 (25-33) (KVPRNQDWL)	H-2Db	186 nM	Competitive Binding Assay
mgp100 (25-33) (EGSRNQDWL)	H-2Db	22,975 nM	Competitive Binding Assay
EGP (EGPRNQDWL)	H-2Db	454 nM	Competitive Binding Assay

Data sourced from a study on peptide-MHC affinity and tumor eradication.[8] The EGP peptide is a variant used to study the impact of specific amino acid substitutions.

Table 2: T-Cell Response and MHC Stabilization

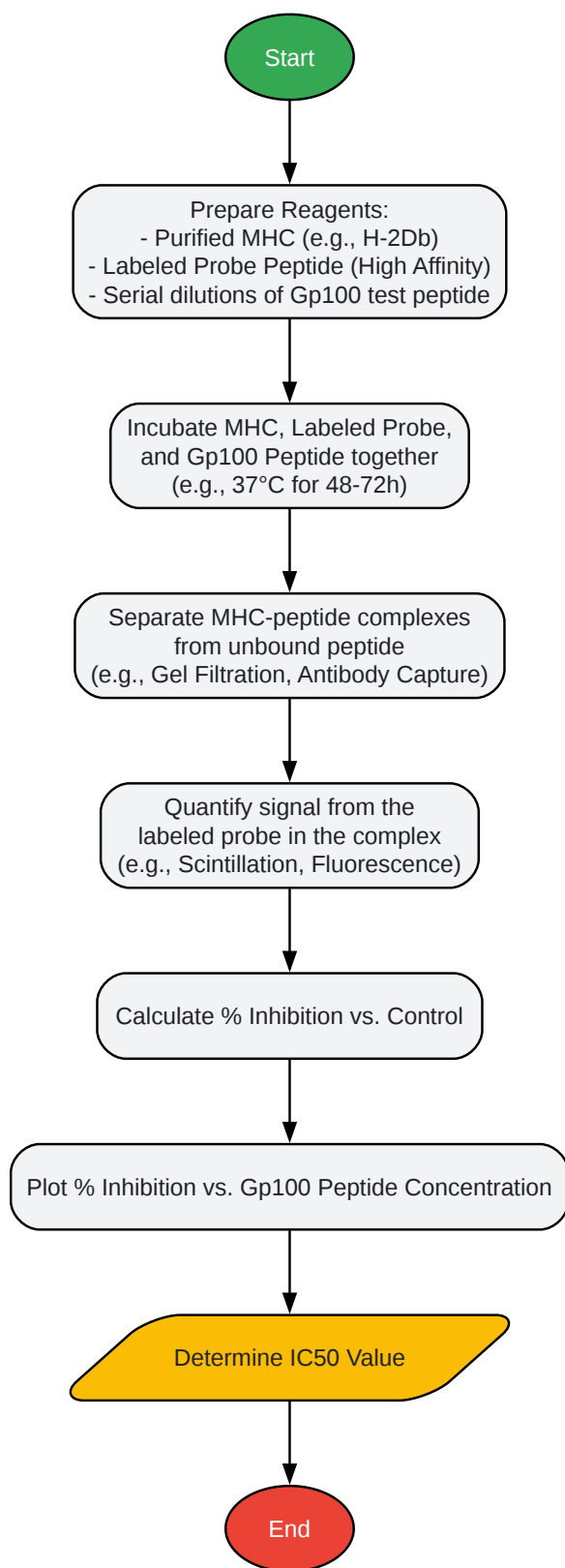
Parameter	hgp100 (25-33) vs. mgp100 (25-33)
MHC Stabilization on RMA-S cells	~100-fold greater for hgp100[9]
T-Cell IFN- γ Release (Stimulation)	~1,000-fold more potent stimulation by hgp100[9]
In Vivo T-Cell Expansion	Up to 1,000-fold expansion of adoptively transferred T-cells after vaccination with a long peptide containing the hgp100 epitope[10]

Experimental Protocols & Workflows

The Gp100 (25-33) peptide is a standard reagent in various immunological assays designed to quantify T-cell responses and evaluate cancer vaccine efficacy.

MHC-Peptide Binding Assay

This assay quantitatively measures the binding capacity of a peptide to purified MHC molecules. A common method is a competitive inhibition assay, where the test peptide (e.g., Gp100) competes with a high-affinity radiolabeled or fluorescent probe peptide.^{[11][12]} The concentration of the test peptide that inhibits 50% of the probe binding (IC₅₀) is determined, providing a measure of its relative binding affinity.



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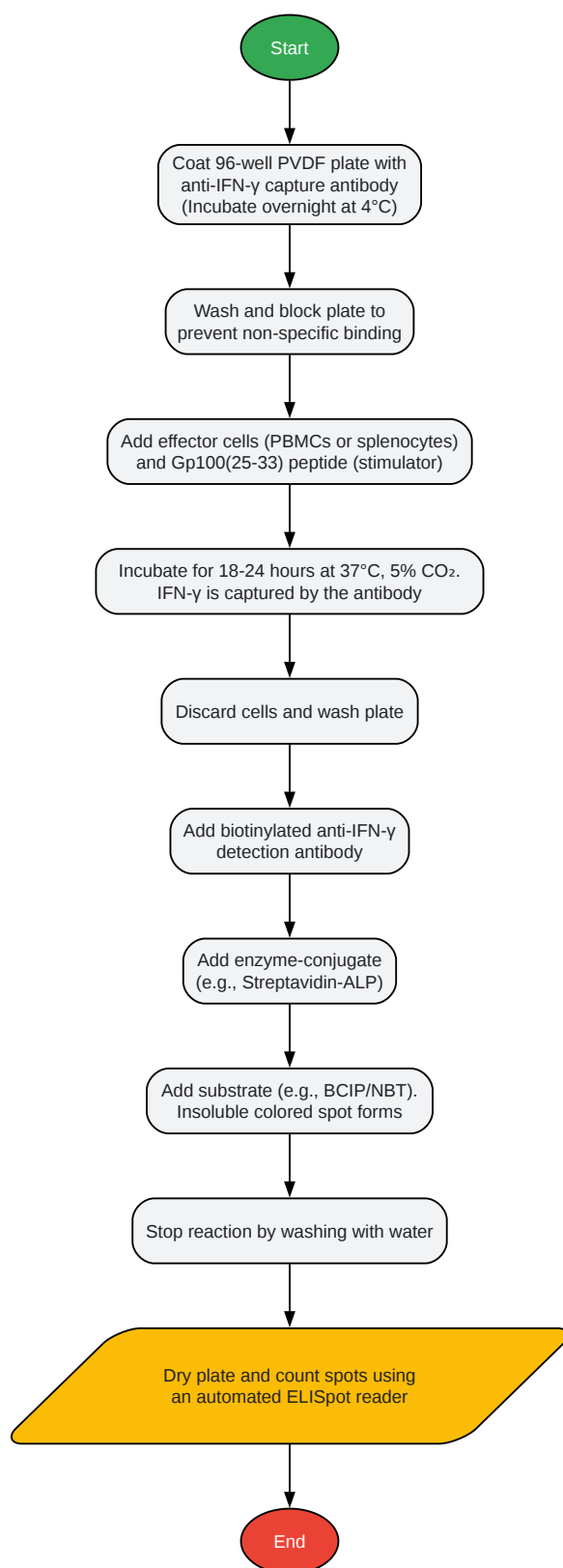
Workflow for a competitive MHC-Peptide binding assay.

Detailed Methodology:

- **Reagent Preparation:** Purified, soluble MHC class I molecules (H-2Db) are prepared. A high-affinity, allele-specific probe peptide is labeled (e.g., with ^{125}I or a fluorochrome). Serial dilutions of the unlabeled Gp100 (25-33) competitor peptide are made.[\[11\]](#)[\[12\]](#)
- **Binding Reaction:** A fixed concentration of MHC molecules and labeled probe peptide are incubated with the varying concentrations of the Gp100 competitor peptide in a suitable binding buffer (e.g., citrate-phosphate buffer pH 5.5) containing protease inhibitors.[\[12\]](#)
- **Incubation:** The reaction is incubated to reach equilibrium, typically for 48-72 hours at 37°C.[\[12\]](#)
- **Separation:** MHC-peptide complexes are separated from free, unbound labeled peptide. This can be achieved by gel filtration chromatography or by capturing the complexes on a plate coated with an anti-MHC antibody.[\[11\]](#)[\[13\]](#)
- **Detection:** The amount of bound labeled peptide is quantified. For radiolabeled peptides, a gamma counter is used. For fluorescently labeled peptides, a fluorescence polarization reader is used.[\[12\]](#)
- **Data Analysis:** The percentage of probe binding inhibition is calculated for each concentration of the Gp100 peptide relative to a control with no competitor. The IC50 value is determined by fitting the data to a dose-response curve.[\[11\]](#)[\[12\]](#)

ELISpot Assay for IFN- γ Secretion

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method used to quantify the frequency of cytokine-secreting cells at the single-cell level. It is commonly used to measure the number of Gp100-specific T-cells that produce IFN- γ upon stimulation.[\[14\]](#)[\[15\]](#)



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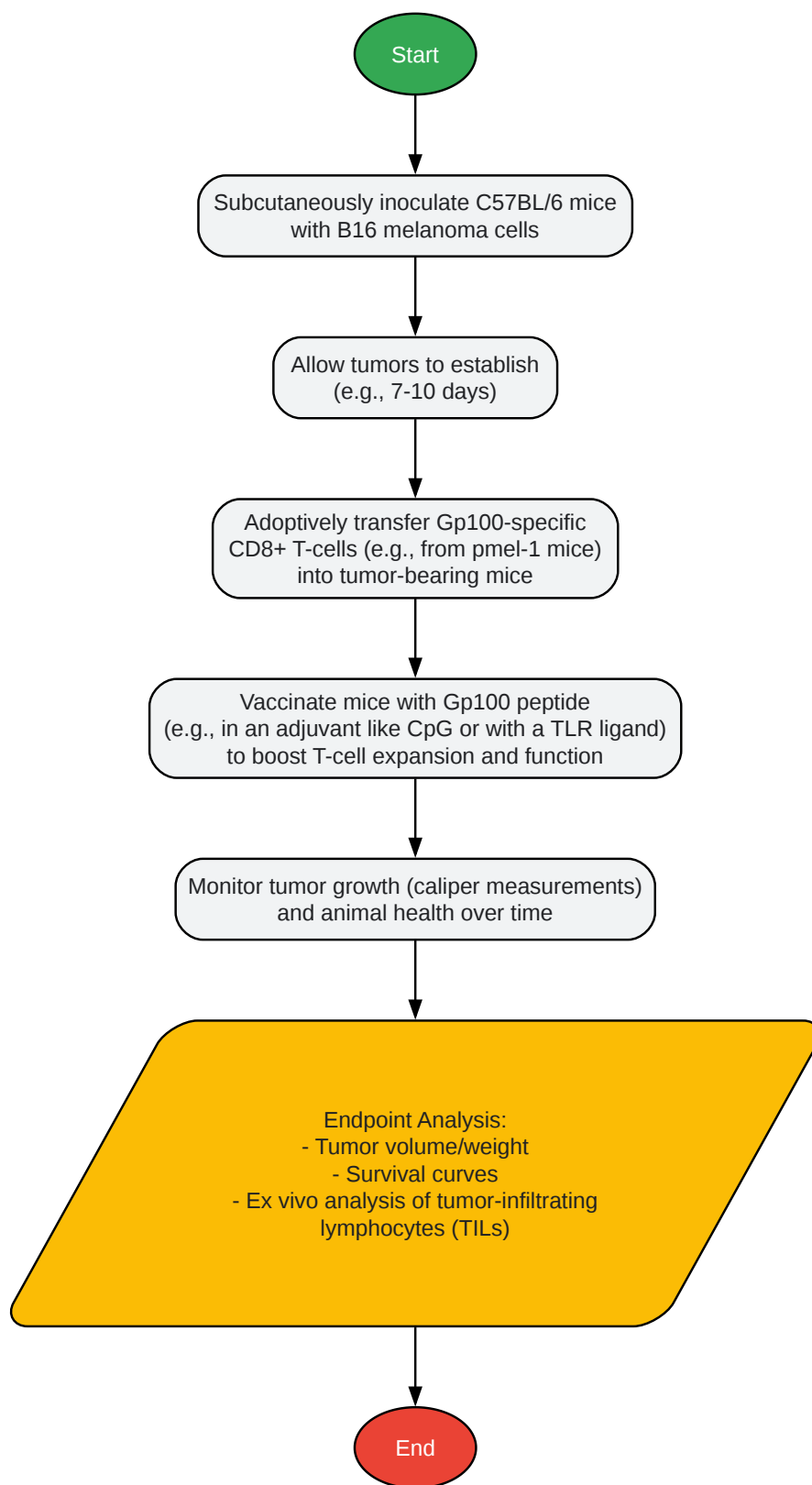
Workflow for an IFN-γ ELISpot assay.

Detailed Methodology:

- **Plate Coating:** A 96-well PVDF membrane plate is coated with a monoclonal anti-IFN- γ capture antibody and incubated overnight.[\[16\]](#)
- **Blocking:** The plate is washed and blocked (e.g., with media containing 10% fetal calf serum) to minimize non-specific binding.[\[16\]](#)
- **Cell Plating:** Effector cells (e.g., splenocytes from an immunized mouse or patient PBMCs) are added to the wells. The Gp100 (25-33) peptide is added as the stimulating antigen at a predetermined concentration (e.g., 1-10 $\mu\text{g/ml}$).[\[14\]](#)[\[17\]](#) Control wells include cells with no peptide (negative control) and cells with a mitogen (positive control).
- **Incubation:** The plate is incubated for 18-24 hours at 37°C. During this time, activated T-cells secrete IFN- γ , which is captured by the antibody on the membrane surface.[\[17\]](#)
- **Detection:** Cells are washed away, and a second, biotinylated anti-IFN- γ detection antibody is added. This is followed by the addition of an enzyme conjugate (e.g., streptavidin-alkaline phosphatase).[\[16\]](#)
- **Spot Development:** A chromogenic substrate is added, which is converted by the enzyme into an insoluble colored precipitate, forming a spot at the location of each cytokine-secreting cell.
- **Analysis:** The reaction is stopped by washing with water. Once dry, the spots are counted using an automated ELISpot reader. The frequency of antigen-specific T-cells is calculated by subtracting the spot count in negative control wells from the count in stimulated wells.

In Vivo Tumor Model

To assess the anti-tumor efficacy of Gp100-based immunotherapies, mouse models are widely used. A common model involves the adoptive transfer of Gp100-specific T-cells (from pmel-1 transgenic mice, whose T-cells express a TCR specific for Gp100 25-33) into mice bearing B16 melanoma tumors.[\[10\]](#)[\[18\]](#)



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Workflow for an in vivo adoptive cell therapy and peptide vaccine model.

Detailed Methodology:

- **Tumor Inoculation:** C57BL/6 mice are subcutaneously injected with a suspension of B16 melanoma cells.[\[7\]](#)
- **Tumor Establishment:** Tumors are allowed to grow for a set period (e.g., 7-10 days) until they are palpable.
- **Adoptive Cell Transfer (ACT):** CD8⁺ T-cells are isolated from the spleens of pmel-1 TCR transgenic mice. These cells are activated and expanded in vitro with the Gp100 (25-33) peptide and then adoptively transferred into the tumor-bearing mice.[\[10\]](#)
- **Vaccination:** Following T-cell transfer, mice are vaccinated with the Gp100 peptide, often a longer version or the high-affinity human peptide, formulated with an adjuvant (e.g., TLR7 ligand imiquimod) to stimulate a massive expansion of the transferred T-cells in vivo.[\[10\]](#)
- **Monitoring:** Tumor size is measured regularly (e.g., every 2-3 days) using calipers. The overall health and survival of the mice are monitored.
- **Endpoint Analysis:** At the end of the study, tumors may be excised and weighed. Tumor-infiltrating lymphocytes can be isolated and analyzed by flow cytometry to assess the phenotype and function of the Gp100-specific T-cells. Survival curves are generated to compare treatment groups.[\[7\]](#)

Conclusion

The Gp100 (25-33) peptide is a fundamentally important tool in melanoma and cancer immunology research. Its well-characterized structure and function as a CD8⁺ T-cell epitope make it invaluable for studying antigen presentation, T-cell activation, and the mechanisms of anti-tumor immunity. The significant difference in MHC-binding affinity between the human and mouse homologues provides a unique system for investigating how peptide-MHC affinity dictates the magnitude and efficacy of an immune response. The standardized protocols outlined herein form the basis for the preclinical evaluation of novel immunotherapies, including cancer vaccines and adoptive T-cell therapies, aimed at targeting this key melanoma antigen.

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